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Abstract
(1-Ethynylcyclopropyl)methanol (CAS No. 871476-77-6) is a valuable building block in

organic synthesis, incorporating a unique combination of a strained cyclopropyl ring, a reactive

terminal alkyne, and a primary alcohol functional group.[1][2] Accurate structural confirmation

and purity assessment are paramount for its effective use in research and development. This

guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this

molecule. We delve into the rationale behind experimental choices, present detailed acquisition

protocols, and offer an in-depth interpretation of the spectral data, providing researchers and

drug development professionals with a definitive reference for structural verification.

Molecular Structure and Spectroscopic Rationale
The structure of (1-Ethynylcyclopropyl)methanol presents distinct features that are readily

identifiable by modern spectroscopic techniques.

Primary Alcohol (-CH₂OH): This group is expected to show a characteristic broad absorption

in the IR spectrum due to O-H stretching and a deshielded signal in the ¹H NMR spectrum

for the methylene protons adjacent to the oxygen.

Terminal Alkyne (-C≡CH): The alkyne is identifiable by a sharp ≡C-H stretch and a weaker

C≡C stretch in the IR spectrum. In NMR, the acetylenic proton and the sp-hybridized carbons

produce signals in characteristic regions.[3][4][5]
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Quaternary Cyclopropyl Carbon: The central carbon of the cyclopropane ring is bonded to

four other carbons, making it a key feature in the ¹³C NMR spectrum.

Cyclopropyl Methylene Groups (-CH₂-): The protons on the three-membered ring are in a

unique magnetic environment due to the ring strain and anisotropy, typically appearing at

unusually high-field (shielded) locations in the ¹H NMR spectrum.[6]

A multi-spectroscopic approach is essential for unambiguous confirmation. NMR provides the

carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS

verifies the molecular weight and provides fragmentation data consistent with the proposed

structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

(1-Ethynylcyclopropyl)methanol.

2.1. Causality of Experimental Choices
The choice of solvent and reference is critical for acquiring high-quality, reproducible NMR

data.

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a versatile solvent for a

wide range of organic molecules and has minimal overlapping signals with the analyte.

Reference: Tetramethylsilane (TMS) is added as an internal standard because it is

chemically inert and its 12 equivalent protons produce a single, sharp signal at 0.00 ppm,

providing a reliable reference point.[7]

2.2. Predicted ¹H and ¹³C NMR Data
While a complete, published spectrum for this specific molecule is not readily available, a highly

representative dataset can be constructed based on established chemical shift principles and

data from analogous structures like cyclopropyl carbinol and terminal alkynes.[3][8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Data for (1-Ethynylcyclopropyl)methanol in CDCl₃
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¹H NMR δ (ppm)
Multipli
city

Integrati
on

Assign
ment

¹³C NMR δ (ppm)
Assign
ment

H-a ~3.65 d 2H -CH₂OH C-1 ~18
C(CH₂O

H)

H-b ~2.10 s 1H -C≡CH C-2, C-3 ~12

CH₂

(cyclopro

pyl)

H-c ~1.60 t (br) 1H -OH C-4 ~68 -CH₂OH

H-d ~0.85 m 4H

-CH₂-

(cyclopro

pyl)

C-5 ~85 -C≡CH

C-6 ~70 -C≡CH

¹H NMR Interpretation:

The methylene protons of the hydroxymethyl group (H-a) are deshielded by the adjacent

oxygen atom, appearing around 3.65 ppm.[8]

The acetylenic proton (H-b) resonates in the typical range for terminal alkynes, around

2.10 ppm.[3][4] Its signal is a sharp singlet as long-range coupling is often not resolved.

The cyclopropyl protons (H-d) are highly shielded due to the ring's magnetic anisotropy

and appear upfield, around 0.85 ppm.[9] Their complex splitting pattern arises from

geminal and cis/trans vicinal couplings.

The hydroxyl proton (H-c) is exchangeable and often appears as a broad singlet; its

chemical shift can vary with concentration and temperature.

¹³C NMR Interpretation:

The sp-hybridized alkyne carbons (C-5, C-6) appear in the characteristic region of 65-90

ppm.[3][10]
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The carbon bearing the hydroxyl group (C-4) is deshielded by the oxygen, resonating

around 68 ppm.

The quaternary cyclopropyl carbon (C-1) and the methylene carbons of the ring (C-2, C-3)

are found at high field, consistent with strained ring systems.

2.3. Standard Protocol for NMR Data Acquisition
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Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of CDCl₃

containing TMS in a vial.[11][12] Filter the solution through a pipette with a small cotton or

Kimwipe plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]

[13]

Instrument Setup: Insert the NMR tube into a spinner turbine, using a depth gauge to ensure

correct positioning. Place the sample into the NMR spectrometer.

Acquisition: The instrument software is used to "lock" onto the deuterium signal of the

solvent, "tune" the probe to the correct frequencies, and "shim" the magnetic field to

maximize homogeneity.[14]

Data Collection: Acquire the ¹H spectrum (typically 16-64 scans) and the broadband proton-

decoupled ¹³C spectrum (typically requiring several hundred to thousands of scans due to

the low natural abundance of ¹³C).

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier

Transform. The spectra are then phase-corrected and baseline-corrected. The ¹H spectrum

is referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key

functional groups in the molecule.

3.1. Causality of Experimental Choices
Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample

like (1-Ethynylcyclopropyl)methanol.[15][16] It requires minimal sample preparation (a

single drop) and is non-destructive, providing high-quality spectra with excellent

reproducibility.[17][18] The IR beam interacts with only the first few microns of the sample,

making it ideal for neat liquids.[16][18]

3.2. Predicted IR Absorption Data
Table 2: Characteristic IR Absorptions for (1-Ethynylcyclopropyl)methanol
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Wavenumber
(cm⁻¹)

Intensity Shape
Vibrational
Assignment

~3350 Strong Broad
O-H stretch (alcohol,

H-bonded)

~3300 Strong Sharp
≡C-H stretch (terminal

alkyne)

2960-2850 Medium Sharp
C-H stretch (sp³ C-H,

cyclopropyl & CH₂)

~2120 Weak-Medium Sharp
C≡C stretch (terminal

alkyne)

~1040 Strong -
C-O stretch (primary

alcohol)

Spectral Interpretation:

The most prominent feature is the strong, broad O-H stretching band centered around

3350 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.[19][20][21]

Superimposed on the leading edge of the O-H band, a sharp and intense peak around

3300 cm⁻¹ is the definitive signal for the ≡C-H stretch of a terminal alkyne.[5][20][22]

The C≡C triple bond stretch appears as a weaker, sharp absorption around 2120 cm⁻¹.[5]

[19] Its intensity is greater than in a symmetrical internal alkyne due to the dipole moment

of the terminal group.[20]

The strong absorption around 1040 cm⁻¹ is attributed to the C-O stretching vibration of the

primary alcohol group.

3.3. Standard Protocol for ATR-FTIR Data Acquisition
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Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[17]

Run a background scan on the empty crystal to account for atmospheric CO₂ and H₂O, as

well as any intrinsic signals from the instrument.
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Sample Application: Place 1-2 drops of the neat liquid sample directly onto the center of the

ATR crystal.[16]

Measurement: Lower the instrument's pressure arm to ensure firm contact between the

sample and the crystal. Initiate the sample scan. The instrument collects an interferogram,

which is then converted to an infrared spectrum via a Fourier Transform.

Cleaning: After the measurement, lift the pressure arm and thoroughly clean the sample off

the crystal using a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural clues

based on its fragmentation pattern under ionization.

4.1. Causality of Experimental Choices
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

is a standard method for analyzing volatile, small organic molecules.[23][24][25] GC

separates the analyte from any volatile impurities, and EI provides reproducible, library-

searchable fragmentation patterns.

Ionization: Electron Ionization (EI) at 70 eV is a high-energy method that reliably induces

fragmentation, which is crucial for structural elucidation.

4.2. Predicted Mass Spectrum and Fragmentation
The molecular formula is C₆H₈O, giving a monoisotopic molecular weight of 96.0575 g/mol .[1]

Table 3: Predicted Key Fragments in the EI Mass Spectrum
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m/z Proposed Fragment Fragmentation Pathway

96 [C₆H₈O]⁺˙ Molecular Ion (M⁺˙)

78 [C₆H₆]⁺˙ Loss of H₂O (Dehydration)

67 [C₅H₇]⁺
Loss of -CH₂OH (Alpha-

Cleavage)

65 [C₅H₅]⁺ Loss of H₂ from [M-H₂O]⁺˙

53 [C₄H₅]⁺ Further fragmentation

39 [C₃H₃]⁺ Propargyl cation

Fragmentation Analysis:

Molecular Ion (M⁺˙, m/z 96): The molecular ion peak for primary alcohols can be weak or

absent due to rapid fragmentation.[26][27]

Dehydration (m/z 78): A common pathway for alcohols is the loss of a water molecule (M-

18), leading to a significant peak at m/z 78.[26][27][28]

Alpha-Cleavage (m/z 67): Cleavage of the bond between the cyclopropyl ring and the -

CH₂OH group is a highly favorable pathway for primary alcohols. This results in the loss of

a CH₂OH radical (mass 31), giving a stable cyclopropylethynyl cation fragment at m/z 67.

[28][29]

Ring Cleavage: Cyclopropyl systems can undergo complex ring-opening fragmentations,

contributing to the signals in the lower mass range, such as m/z 53 and 39.[26]

4.3. Standard Protocol for GC-MS Data Acquisition
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Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile

organic solvent like dichloromethane or ethyl acetate.[30] Transfer the solution to a 2 mL

autosampler vial.

GC Separation: A small volume (typically 1 µL) is injected into the heated GC inlet, where it

is vaporized. An inert carrier gas (e.g., helium) sweeps the vapor onto a capillary column

(e.g., a DB-5 or similar).[25] The column temperature is ramped (e.g., from 50°C to 250°C) to

separate compounds based on their boiling points and interaction with the column's

stationary phase.

MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer's

ion source.

Ionization and Detection: In the source, molecules are bombarded with high-energy

electrons (70 eV), causing ionization and fragmentation. The resulting positively charged

ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based

on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion,

generating the mass spectrum.

Conclusion: An Integrated Spectroscopic Portrait
The combination of NMR, IR, and MS provides an unambiguous structural confirmation of (1-
Ethynylcyclopropyl)methanol. IR spectroscopy confirms the presence of the essential

alcohol and terminal alkyne functional groups. Mass spectrometry verifies the molecular weight

of 96 g/mol and shows fragmentation patterns, such as the loss of water and alpha-cleavage,

that are perfectly consistent with the proposed structure. Finally, NMR spectroscopy provides

the definitive atomic framework, mapping out the unique proton and carbon environments of

the cyclopropyl ring, the ethynyl group, and the hydroxymethyl substituent. Together, these

techniques form a self-validating system, providing researchers with the highest confidence in

the identity and integrity of this versatile chemical building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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